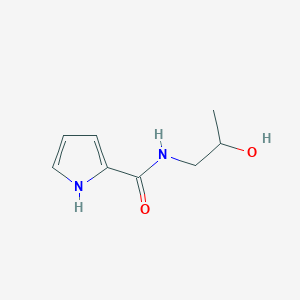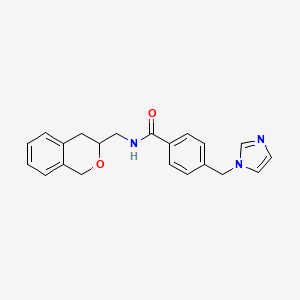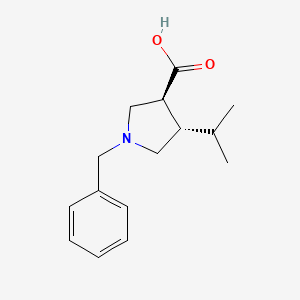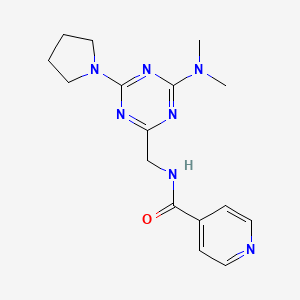
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide is a compound that falls within the broader class of pyrrole carboxamides. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine (NH2). The specific compound also contains a 2-hydroxypropyl substituent, indicating the presence of a hydroxyl group (-OH) on the propyl chain attached to the nitrogen atom of the pyrrole ring.
Synthesis Analysis
The synthesis of related pyrrole carboxamide derivatives has been explored in various studies. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides has been achieved through a one-pot Ugi reaction followed by a regioselective cyclization of N-substituted-2-allenamides . Additionally, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally related to this compound, has been developed starting from N-protected α-amino acids . These methods highlight the versatility and potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrrole carboxamides can be elucidated using techniques such as NMR, MS, and X-ray crystallography. For example, the crystal and molecular structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined using single-crystal X-ray diffraction data, revealing the presence of intermolecular and intramolecular hydrogen bonds that contribute to the formation of a 1-dimensional network . Similarly, the molecular geometry of N,N-dimethyl-1H-pyrrole-2-carboxamide was analyzed, showing interactions between the carbonyl π system and the lone pair electrons of the amide nitrogen atom . These studies provide insights into the potential molecular structure of this compound.
Chemical Reactions Analysis
Pyrrole carboxamides can undergo various chemical reactions. For instance, acid-catalyzed ring opening in pyrrolidine-1-carboxamides can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This demonstrates the reactivity of the pyrrole ring and the potential for this compound to participate in similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole carboxamides can be inferred from related compounds. For example, the crystal engineering of pharmaceutical cocrystals using a carboxamide-pyridine N-oxide heterosynthon indicates the potential for hydrogen bonding and other non-covalent interactions . The low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide provides information on the solid-state properties and intermolecular interactions of these compounds . These properties are crucial for understanding the behavior of this compound in different environments and could inform its potential applications in pharmaceuticals or material science.
Wissenschaftliche Forschungsanwendungen
DNA Recognition and Gene Control
N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, including structures like N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide, can target specific DNA sequences in the minor groove of DNA and control gene expression. These polyamides are studied as potential medicinal agents for diseases such as cancer. The polyamides' design, synthesis, and biophysical characteristics showcase their potential to recognize specific DNA sequences and influence gene behavior. Notably, their binding preferences and interactions with DNA are influenced by their structural composition, providing a path for designing specific agents targeting genetic structures (Chavda et al., 2010).
Solubilization and Biological Activity Optimization
In optimizing the biological activity of pyrrole–imidazole polyamide DNA-binding molecules, understanding their aggregation propensity and solubility is crucial. These compounds, including those related to this compound, form measurable particles under biologically relevant conditions. Their solubility and the use of solubilizing agents significantly affect their biological activities and the potential for in vivo studies, providing insights into the design and application of these polyamides in medical research (Hargrove et al., 2012).
Cellular Permeability for Therapeutic Applications
Pyrrole-imidazole (Py-Im) polyamides, related to this compound, demonstrate specific binding to DNA sequences in vitro and in mammalian cells. The cellular permeability of these polyamides is crucial for their therapeutic application. Research has shown that the conventional linkers in these polyamides might limit their cellular permeability, and modifications in the linker structure can significantly improve this property. Such insights are pivotal for the development of these compounds as therapeutic agents (Liu & Kodadek, 2009).
Wirkmechanismus
Target of Action
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide (HPMA) is a complex molecule with potential applications in the field of drug delivery It’s known that hpma-based compounds, such as txb-001, exhibit tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that the primary targets of HPMA could be tumor cells.
Mode of Action
The mode of action of HPMA involves its interaction with its targets and any resulting changes. For instance, TXB-001, an HPMA-based compound, exhibits tumor-specific accumulation due to the enhanced permeability and retention effects . This suggests that HPMA may interact with tumor cells, leading to their accumulation in the tumor environment.
Biochemical Pathways
It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions
Pharmacokinetics
The pharmacokinetics of HPMA involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A study on PK1, a compound where doxorubicin is covalently bound to HPMA, showed that PK1 has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This suggests that HPMA-based compounds have prolonged circulation times compared to free drugs, which could improve their bioavailability.
Result of Action
It’s known that hpma-based compounds can be rapidly degraded in the presence of glutathione solution under physiologic conditions . This suggests that HPMA may have a detoxifying effect at the molecular level.
Action Environment
The action of HPMA can be influenced by various environmental factors. For instance, the degradation of HPMA-based compounds can be influenced by the presence of glutathione . Additionally, the tumor-specific accumulation of HPMA-based compounds suggests that the tumor microenvironment can influence the action, efficacy, and stability of HPMA .
Zukünftige Richtungen
The design of anticancer therapeutics is focused on creating new systems with low toxicity, e.g., those based on nanocarriers, enabling targeted delivery and high efficiency of the treatment . The study of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for transport and delivery in pancreatic cell lines in vitro and in vivo is a promising direction .
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQOXBEAGMSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)

![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)
![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
